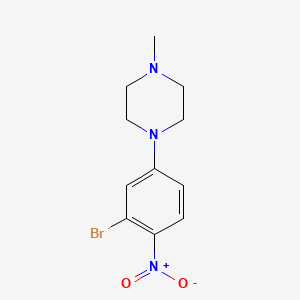

(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate

Overview

Description

This compound is a maleate salt of an N-methyl tetrahydroquinoline derivative. Maleate salts are often used in pharmaceuticals due to their good solubility and stability . Tetrahydroquinolines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

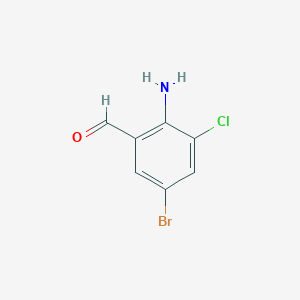

The molecular structure of this compound would likely consist of a tetrahydroquinoline ring system with a methyl group attached to the nitrogen atom, and a maleate anion. The exact structure would depend on the position of the methyl group on the tetrahydroquinoline .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, maleate salts can participate in a variety of reactions due to the presence of the carboxylate groups . Tetrahydroquinolines can also undergo various transformations, depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the tetrahydroquinoline and maleate groups. For example, maleate salts are often quite soluble in water . The exact properties would need to be determined experimentally .Scientific Research Applications

Neuroprotective and Antidepressant-Like Activity

One significant area of research involves the exploration of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate's analogs for their neuroprotective, antiaddictive, and antidepressant-like properties. Studies have shown that these compounds, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), possess potential in treating neurodegenerative diseases of the central nervous system through mechanisms that may include MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. Such properties suggest these compounds' suitability for treating depression and addiction as evidenced in various animal models (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer and Antimalarial Applications

Another critical application area is the development of anticancer and antimalarial drugs. Tetrahydroisoquinolines, including derivatives of the chemical , have been recognized for their anticancer properties, with some receiving US FDA approval for treating soft tissue sarcomas. These compounds' diverse therapeutic activities also extend to potential treatments for malaria, showcasing their broad spectrum of drug discovery utility (Singh & Shah, 2017).

Chemical Synthesis and Modification

Chemical synthesis and modification research represent another application domain. Studies have focused on synthesizing indoles from arylhydrazones using compounds like this compound as intermediates. These reactions, including Fischer synthesis, have been crucial for developing various pharmaceuticals and highlight the compound's importance in organic chemistry (Fusco & Sannicolo, 1978).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(Z)-but-2-enedioic acid;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C4H4O4/c1-11-9-6-8-4-2-3-5-10(8)12-7-9;5-3(6)1-2-4(7)8/h2-5,9,11-12H,6-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXOXFWHJLDLHG-YLGLLLDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2NC1.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=CC=CC=C2NC1.C(=C\C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166742-97-8 | |

| Record name | 3-Quinolinamine, 1,2,3,4-tetrahydro-N-methyl-, (3R)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166742-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium](/img/structure/B3108481.png)

![7,8,9,10,11,12-Hexahydrocycloocta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3108483.png)

![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate](/img/structure/B3108492.png)

![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)

![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)